N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 6-chloroindole ethyl group at the N-position and a 1H-tetrazole ring at the 3-position of the benzene ring.
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O/c1-13-2-3-15(10-17(13)26-12-22-23-24-26)19(27)21-7-9-25-8-6-14-4-5-16(20)11-18(14)25/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
InChI Key |
IBPYSCYSKRXGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the chloro and ethyl groups.
For the tetrazole ring, a common approach is the cycloaddition reaction of an azide with a nitrile . The final step involves coupling the indole and tetrazole moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions .
Chemical Reactions Analysis
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The tetrazole ring can enhance the compound’s binding affinity and stability, leading to improved biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares a benzamide scaffold with several analogs in the literature but differs in substituent composition:
- Benzodithiazine Derivatives () : The compound N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) contains a benzodithiazine ring system with sulfonyl and hydrazine groups. Unlike the target compound’s tetrazole and indole moieties, this derivative’s sulfonyl groups (IR: 1345, 1155 cm⁻¹ for SO₂) and hydrazine (IR: 3235 cm⁻¹ for N-NH₂) suggest distinct electronic and solubility profiles .
- Quinazolinyl-Benzamide Analogs (): Compounds such as 17 and 18 feature quinazolinyl-amino and trifluoromethylphenyl groups. The quinazoline moiety introduces planar aromaticity, contrasting with the target’s tetrazole and indole groups, which may alter binding affinity and metabolic stability .
Physicochemical Properties
- Spectroscopic Profiles : The benzodithiazine derivative (2) exhibits distinct IR peaks for SO₂ (1345, 1155 cm⁻¹) and N-NH₂ (3235 cm⁻¹), while the target compound’s tetrazole group would likely show absorption near 1450–1550 cm⁻¹ (C=N stretching) .
- Solubility and Stability : The trifluoromethyl group in analogs enhances lipophilicity and metabolic stability, whereas the tetrazole in the target compound may improve aqueous solubility due to its polar nature .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide, with the CAS number 1351698-77-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C19H17ClN6O
- Molecular Weight : 380.8 g/mol
- Structural Features : The compound features an indole moiety, a tetrazole ring, and a benzamide structure which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its structural components:
- Indole Moiety : Indoles are known for their role in various biological processes, including anti-cancer and anti-inflammatory activities.
- Tetrazole Ring : Tetrazoles have been shown to exhibit significant pharmacological properties, including antimicrobial and anti-inflammatory effects.
- Benzamide Structure : Benzamides are often associated with neuroprotective and anti-cancer activities.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells with significant growth inhibition percentages (54.25% and 38.44%, respectively) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated:
- Bacterial Inhibition : Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 2 μg/ml .
Anti-inflammatory Properties
The structural components suggest possible anti-inflammatory effects:
- Inhibition of TNFα Release : Compounds with similar structures have shown the ability to inhibit lipopolysaccharide (LPS)-induced TNFα release in cellular models, indicating a potential mechanism for reducing inflammation .
Study 1: Anticancer Efficacy
In a study assessing the efficacy of various benzamide derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable cytotoxicity observed at higher concentrations.
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 12 | 54.25 |
| HepG2 | 15 | 38.44 |
| DU145 | 10 | 60.00 |
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial activity of this compound against common pathogens. The results demonstrated significant antibacterial activity, particularly against MRSA.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 2 |
| Methicillin-resistant S. aureus | 4 |
| Escherichia coli | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
